molecular formula C18H22N4O3S2 B6578558 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 1105221-78-0

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B6578558
CAS No.: 1105221-78-0
M. Wt: 406.5 g/mol
InChI Key: NWGVBBMWKOIZIY-UHFFFAOYSA-N
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Description

The compound 2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a heterocyclic molecule featuring:

  • A cyclopenta[c]pyrazole core fused with a thiolan-3-yl group (1,1-dioxo-tetrahydrothiophene).
  • A 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl substituent linked via a carboxamide bridge.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c23-17(20-18-19-14-5-1-2-7-15(14)26-18)16-12-4-3-6-13(12)21-22(16)11-8-9-27(24,25)10-11/h11H,1-10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGVBBMWKOIZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=C4CCCC4=NN3C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS Number: 874788-40-6) is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest significant biological activity across various domains.

Structural Characteristics

This compound is characterized by:

  • A thiolane ring contributing to its reactivity.
  • A benzothiazole moiety , which is often associated with diverse biological activities.
  • A cyclopenta[c]pyrazole core , known for its potential in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazoles possess notable antimicrobial properties. For instance:

  • Compounds related to the benzothiazole structure have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 μg/mL to 0.25 μg/mL .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • In vitro assays revealed that similar compounds exhibited IC50 values as low as 0.004 μM against T-cell proliferation . This suggests a promising avenue for further exploration in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • It is hypothesized that the compound may inhibit key enzymes involved in cellular proliferation and survival pathways. For example, the inhibition of DNA gyrase and topoisomerase IV has been noted in related compounds .

Study 1: Antibacterial Activity

A study focused on the synthesis and evaluation of benzothiazole derivatives demonstrated significant antibacterial activity. The synthesized compounds were tested against various bacterial strains:

CompoundMIC (μg/mL)Target Bacteria
Compound A0.015Streptococcus pneumoniae
Compound B0.25Staphylococcus aureus
Compound C0.12Enterococcus faecalis

These findings indicate that modifications to the benzothiazole structure can enhance antibacterial efficacy .

Study 2: Anticancer Evaluation

In another research effort, derivatives of cyclopenta[c]pyrazole were assessed for their impact on cancer cell lines:

Cell LineIC50 (μM)Remarks
MDA-MB-231 (Breast)0.004Potent inhibition observed
SK-Hep-1 (Liver)0.046Moderate inhibition noted
NUGC-3 (Gastric)0.030Effective against gastric cancer

These results highlight the potential of this compound in targeting specific cancer types .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges : The target compound’s fused cyclopenta[c]pyrazole system likely requires stringent cyclization conditions, contrasting with simpler pyrazole derivatives .
  • Bioactivity Hypotheses : The sulfone group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), while the tetrahydrobenzothiazole moiety could mimic ATP in kinase inhibition .
  • Data Limitations: No direct bioactivity or pharmacokinetic data for the target compound were found in the evidence. Future studies should prioritize assays against cancer cell lines, kinases, or microbial targets.

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